3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
“3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a hydroxy group, and an indolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions.
Introduction of the indolone moiety: This step may involve the condensation of an appropriate indole derivative with the tetrahydropyran intermediate.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one: Lacks the tetrahydropyran ring.
6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl derivatives: Lacks the indolone moiety.
Uniqueness
The uniqueness of “3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one” lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H23NO4 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(6,6-dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C18H23NO4/c1-11(2)19-14-8-6-5-7-12(14)18(22,16(19)21)13-10-23-17(3,4)9-15(13)20/h5-8,11,13,22H,9-10H2,1-4H3 |
InChI Key |
PHAVBHADAXXCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(C3COC(CC3=O)(C)C)O |
solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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